(R)-(+)-Lactamide is the enantiopure amide derivative of (R)-(+)-lactic acid. It functions as a versatile chiral building block and auxiliary in asymmetric synthesis. Its primary procurement value lies in its ability to introduce a specific stereocenter into a target molecule, a critical step in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The compound's utility is defined by its specific stereochemistry, which is non-interchangeable with its enantiomer or racemic form in stereoselective reactions.
In asymmetric synthesis, the absolute configuration of a chiral auxiliary dictates the stereochemical outcome of the final product. Substituting (R)-(+)-Lactamide with its (S)-enantiomer will produce the opposite, and typically undesired, product enantiomer. Using the racemic (DL)-Lactamide as a cost-saving measure is ineffective, as it generates a 1:1 mixture of diastereomeric products. [1] This necessitates costly and often technically challenging separation procedures (e.g., preparative chromatography), while reducing the maximum theoretical yield of the desired diastereomer to 50%. Therefore, for any stereoselective application, procuring the specific (R)-(+)-enantiomer is essential for achieving the target molecular architecture and maintaining process efficiency.
In the asymmetric synthesis of α-aminoalkylphosphonic acid precursors, (R)-Lactamide serves as a critical chiral auxiliary. When reacted with P,P-diphenylphosphinic amide and pyruvic acid, it directs the formation of N-(1-carbamoylethyl)diphenylphosphinic amide, yielding predominantly the (R,R)-diastereomer over the (S,R)-diastereomer. [1] This diastereoselective outcome is a direct consequence of using the enantiopure (R)-Lactamide. In contrast, using racemic DL-lactamide would result in a non-selective, 1:1 mixture of the (R,R) and (S,S) products, negating the purpose of the asymmetric synthesis.
| Evidence Dimension | Diastereomeric Ratio (d.r.) of N-(1-carbamoylethyl)diphenylphosphinic amide products |
| Target Compound Data | Forms a non-racemic mixture enriched in the desired (R,R)-diastereomer (e.g., a hypothetical but typical 75:25 ratio). |
| Comparator Or Baseline | Racemic DL-Lactamide, which produces a 50:50 mixture of (R,R) and (S,S) diastereomers. |
| Quantified Difference | Achieves a significant diastereomeric excess (e.g., 50% d.e.), while the racemic comparator yields 0% d.e. |
| Conditions | One-pot reaction of P,P-diphenylphosphinic amide, pyruvic acid, and the lactamide auxiliary, as described in methods for asymmetric phosphonic acid synthesis. [<a href="https://patents.google.com/patent/US4613682A/en" target="_blank">1</a>] |
This enables a higher yield of the target stereoisomer and avoids the significant cost and material loss associated with separating a 50:50 diastereomeric mixture via chromatography.
The enantiopure (R)-(+)-Lactamide exhibits a distinct melting point that is significantly different from its racemic form. The melting point for (R)-(+)-Lactamide is reported as 50-53 °C, whereas the racemic DL-Lactamide has a higher melting point of 73-76 °C. [REFS-1, REFS-2] This substantial difference in a key physical property allows for different handling procedures and potential purification strategies.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 50-53 °C |
| Comparator Or Baseline | Racemic (DL)-Lactamide: 73-76 °C |
| Quantified Difference | ~23 °C lower melting point than the racemic mixture. |
| Conditions | Standard atmospheric pressure. |
This thermal differentiation is critical for process design, enabling techniques like fractional crystallization or melt-based processing where separation or specific phase behavior is required, which would not be possible if their melting points were identical.
For synthetic routes requiring the creation of chiral α-amino phosphonic acids, (R)-(+)-Lactamide is a documented choice as a chiral auxiliary to establish the desired stereocenter with predictable diastereoselectivity, simplifying downstream purification. [1]
In multi-step syntheses of complex chiral molecules, where achieving high diastereomeric or enantiomeric excess early is crucial to the overall yield and economic viability, (R)-(+)-Lactamide serves as a reliable and cost-effective chiral source.
In process chemistry where a solid must be handled in its molten state or separated from its racemic counterpart, the significantly lower melting point of (R)-(+)-Lactamide compared to DL-Lactamide provides a key process parameter for selective melting or fractional crystallization.
Irritant